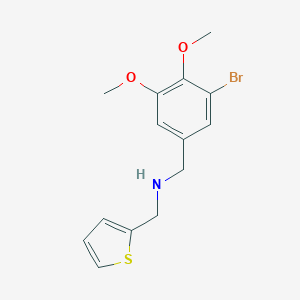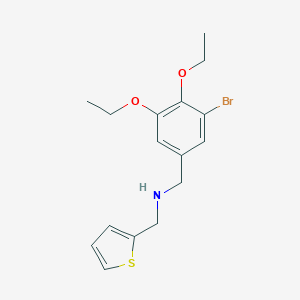![molecular formula C18H23NO B283438 N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)
N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine, also known as ANA, is a chemical compound that has gained significant attention in the field of scientific research. ANA is a tertiary amine that is commonly used as a reagent in organic synthesis. Over the years, researchers have explored the potential of ANA in various scientific applications, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine is not fully understood. However, studies have shown that N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine exhibits anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has also been shown to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. In addition, N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has been shown to exhibit anti-viral activity by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine is also readily available and relatively inexpensive. However, N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has some limitations for lab experiments. It is a highly reactive compound that can undergo side reactions, which can affect the yield and purity of the product. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine is also sensitive to air and moisture, which can lead to degradation of the compound.
Future Directions
There are several future directions for research on N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine. One potential avenue of research is the development of new drugs based on N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine. Researchers can explore the potential of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine as a lead compound for the development of new drugs for the treatment of various diseases. Another potential direction is the synthesis of novel organic compounds using N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine as a reagent. Researchers can explore the potential of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine in the synthesis of new ligands, catalysts, and polymers. Finally, researchers can further investigate the mechanism of action of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine involves the reaction of 2-(allyloxy)-1-naphthaldehyde with tert-butylamine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is purified using column chromatography to obtain pure N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine.
Scientific Research Applications
N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has been widely used in scientific research, particularly in the field of medicinal chemistry. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine is known to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Researchers have explored the potential of N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine as a lead compound for the development of new drugs for the treatment of various diseases. N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine has also been used in the synthesis of various organic compounds, including novel ligands, catalysts, and polymers.
properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-methyl-N-[(2-prop-2-enoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C18H23NO/c1-5-12-20-17-11-10-14-8-6-7-9-15(14)16(17)13-19-18(2,3)4/h5-11,19H,1,12-13H2,2-4H3 |
InChI Key |
NEYCNEBXDBCTKK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C=CC2=CC=CC=C21)OCC=C |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC2=CC=CC=C21)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)



![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
![N-{4-[(3-ethoxybenzyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B283376.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)